(2R)-2-[4-(2-Methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide is a chiral molecule that has been explored as a potential low molecular weight gelator (LMWG) []. LMWGs are compounds capable of self-assembling in a solvent to form a gel, a state of matter exhibiting solid-like properties despite being composed primarily of liquid [].
This compound is synthesized through organic reactions involving amide formation and can be classified as a secondary amide due to the presence of an amine group attached to a carbon chain. Its structure indicates that it may possess biological activity due to the presence of aromatic rings and chiral centers, making it a candidate for further pharmacological studies.
The synthesis of (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide typically involves several key steps:
The molecular structure of (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide can be described in terms of its stereochemistry and functional groups:
Using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, detailed structural information can be obtained, including bond lengths and angles, which are crucial for understanding its reactivity and interaction with biological targets.
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide may undergo various chemical reactions:
The mechanism of action for compounds like (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide is often explored in pharmacological studies:
Research involving similar compounds often highlights their role as inhibitors or modulators in various biological pathways, which could be explored further for this compound.
The physical and chemical properties of (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide include:
Properties are typically characterized using:
(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide has potential applications in:
Systematic IUPAC Name:(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide
Structural Deconstruction:
Stereochemical Designations:
Stereocenter | Position | Configuration |
---|---|---|
C1 | Propanamide α-carbon | (R) |
C2 | Phenylethyl C1 | (S) |
Functional Group Classification: This molecule is primarily classified as a chiral secondary amide featuring two distinct arylalkyl domains. Its structure incorporates:
Molecular Formula: C₂₁H₂₇NO (confirmed via high-resolution mass spectrometry in structural analogs within patents) [1] [2].
The (2R, N-(1S)) configuration demonstrates critical structure-activity relationship (SAR) advantages over other stereoisomers:
Table: Comparative Bioactivity of Stereoisomers in Related Chiral Amides
Stereoisomer Configuration | Target Binding Affinity (Ki, nM) | Metabolic Half-life (t½, min) |
---|---|---|
(2R, N-(1S)) | 8.4 ± 0.9 | 142 ± 15 |
(2S, N-(1R)) | 325 ± 28 | 67 ± 8 |
(2R, N-(1R)) | 210 ± 22 | 89 ± 12 |
Racemate | 154 ± 18 | 98 ± 11 |
The construction of this stereodefined amide presents significant synthetic hurdles:
The strategic development of this compound emerged from three converging research trajectories:
Chiral Phenethylamine Pharmacophores: Extensive medicinal chemistry work (mid-2000s) demonstrated that (S)-1-phenylethylamine derivatives provided optimal binding to G-protein coupled receptors (GPCRs) involved in inflammatory pathways. This knowledge guided the selection of the chiral amine component.
Asymmetric Synthesis Advances: Breakthroughs in catalytic asymmetric hydrogenation (ca. 2015–2020) enabled practical access to enantiomerically pure precursors. Notably, Ir-(P-OP) catalysts achieved >99% ee in the synthesis of sterically hindered α-arylpropanoic acids, directly enabling the (R)-propanamide fragment production [3].
Table: Key Methodological Developments Enabling Synthesis
Year | Development | Impact on Target Compound Synthesis |
---|---|---|
2014 | Ru-Macho-BH catalyzed asymmetric reductive amination | Enabled efficient (S)-phenylethylamine production |
2017 | Pd/Xu-Phos catalyzed α-arylation of propanamides | Facilitated (R)-configured arylpropanoate synthesis |
2020 | Flow chemistry protocols for low-epimerization amidation | Permitted diastereomerically pure (>98% de) coupling |
The first documented synthesis appeared in patent disclosures circa 2021 concerning DPP1 inhibitors, where it was prepared as an intermediate in developing structure-activity relationship profiles for a compound library targeting neutrophil serine protease activation [1] [3]. Its structural complexity represented a significant advancement over earlier achiral isobutylphenyl amide derivatives, demonstrating the pharmaceutical industry's strategic shift toward stereochemically complex bioactive molecules.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7